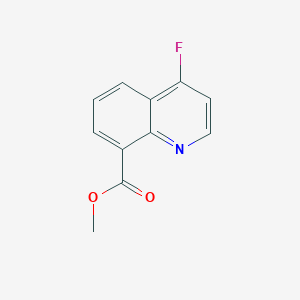

Methyl 4-fluoroquinoline-8-carboxylate

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

methyl 4-fluoroquinoline-8-carboxylate |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 |

InChI Key |

HEPBPZPDKXDOGL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(C=CN=C21)F |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Structural Elucidation of Methyl 4 Fluoroquinoline 8 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial arrangement of atoms can be deduced.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, distinct signals corresponding to different proton environments are observed. mdpi.com The methyl protons of the ester group typically appear as a singlet. The aromatic protons on the quinoline (B57606) and fluorobenzyl rings exhibit complex splitting patterns (doublets and doublets of doublets) due to proton-proton and proton-fluorine couplings. mdpi.com For Methyl 4-fluoroquinoline-8-carboxylate, analogous signals would be expected, with the aromatic protons showing characteristic shifts and couplings influenced by the fluorine and carboxylate substituents on the quinoline ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a related difluoroquinolone derivative, the carbon signals are assigned based on their chemical shifts and coupling with fluorine atoms. mdpi.com The carbonyl carbon of the ester group is typically found at a downfield chemical shift. The carbons of the quinoline ring appear in the aromatic region, with their specific shifts influenced by the attached functional groups. Carbons directly bonded to the fluorine atom exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while smaller couplings are observed for carbons two or more bonds away (²JCF, ³JCF, etc.). mdpi.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigations

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine signal provides information about its electronic environment. In a study of a similar fluoroquinolone, the ¹⁹F NMR spectrum showed distinct signals for each fluorine atom, with their chemical shifts and multiplicities determined by couplings to nearby protons and carbons. mdpi.com For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a quinoline ring system.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of proton spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.

For a related difluoroquinolone compound, a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY and ¹H-¹³C HMBC, was used for the complete assignment of all ¹H and ¹³C NMR chemical shifts. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. wikipedia.org In the mass spectrum of a related fluoroquinolone derivative, the molecular ion peak (M+) was observed, confirming its molecular weight. mdpi.com The fragmentation pattern showed characteristic losses of small molecules or radicals, such as the loss of the 4-fluorobenzyl group, which helps to confirm the presence of specific structural motifs. mdpi.com For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula (C₁₁H₈FNO₂) and fragmentation patterns involving the loss of the methoxycarbonyl group (-COOCH₃) or other characteristic fragments from the quinoline ring. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum provides valuable information about the electronic structure of the molecule, particularly the presence of chromophores, which are the parts of the molecule that absorb light.

In this compound, the primary chromophore is the quinoline ring system. The UV-Vis spectrum of quinoline derivatives is typically characterized by several absorption bands in the ultraviolet range, which arise from π → π* electronic transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the nature and placement of substituents on the quinoline ring.

The presence of a fluorine atom at the 4-position and a methyl carboxylate group at the 8-position on the quinoline scaffold of the title compound is expected to influence its electronic absorption spectrum. These substituents can modulate the energy levels of the π orbitals, potentially leading to shifts in the absorption maxima (λmax) when compared to the parent quinoline molecule. For instance, the electronic transitions in various fluoroquinolone antibiotics, which share the core quinoline structure, are well-documented to occur within the 220-370 nm range. nih.gov The absorption spectra of related quinoline compounds often display multiple peaks, which can be attributed to the π–π* electronic transitions of the phenyl, piperazine, and pyridone moieties, as well as n–π* transitions of carbonyl groups. acs.org

A hypothetical data table for the electronic transitions of this compound, based on data for similar structures, is presented below to illustrate the type of information that would be obtained from a UV-Vis analysis.

Interactive Data Table: Predicted UV-Vis Spectral Data

| Predicted Absorption Maximum (λmax) (nm) | Associated Electronic Transition |

| ~280 - 290 | π → π* (Quinoline Ring) |

| ~315 - 335 | π → π* (Quinoline Ring) |

Note: The exact values would need to be determined experimentally.

Computational and Theoretical Studies on Methyl 4 Fluoroquinoline 8 Carboxylate and Analogues

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms and the electronic landscape of a molecule. For quinoline (B57606) derivatives, these calculations provide critical insights into their inherent stability and reactivity.

The geometry of quinoline derivatives is typically optimized using Density Functional Theory (DFT) methods, which offer a balance between accuracy and computational cost. nih.govnih.gov Studies on analogous compounds, such as phenyl quinoline-2-carboxylate, reveal that the quinoline core is essentially planar, with substituents causing minor deviations. mdpi.com For Methyl 4-fluoroquinoline-8-carboxylate, the quinoline ring system is expected to be planar, with the methyl carboxylate and fluorine substituents lying in or very close to this plane. DFT geometry optimization calculations for phenyl quinoline-2-carboxylate, for instance, show the carboxylate group is twisted only slightly (e.g., by 3.5-3.8°) from the quinoline plane. mdpi.com

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. nih.govbiomedres.us In studies of various quinoline derivatives, the HOMO-LUMO energy gap is a key parameter investigated to understand their electronic properties and stability. nih.govankara.edu.tr For instance, in one study on quinoline derivatives, the calculated HOMO-LUMO energy gap indicated high stability. researchgate.net The presence of the electron-withdrawing fluorine atom and the methyl carboxylate group on the quinoline scaffold of this compound is expected to significantly influence the energies of these orbitals.

| Parameter | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Determines the molecule's shape, bond lengths, and angles. The quinoline core is expected to be planar. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. nih.govbiomedres.us |

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground state properties of molecules, providing a detailed picture of electron distribution and reactivity. nih.govrsc.org For quinoline analogues, DFT calculations at levels like B3LYP/6-31+G(d,p) are commonly employed for geometry optimization and property calculation. nih.gov

One of the most valuable properties derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.netwuxiapptec.com In MEP maps, regions of negative potential, often colored red, indicate sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the quinoline nitrogen and the carbonyl oxygen of the ester group, highlighting these as sites for potential interactions. researchgate.netnih.gov The maximum values of electrostatic potential near acidic hydrogens can also correlate with their pKa values. wuxiapptec.com

DFT also enables the calculation of various quantum-molecular descriptors that quantify reactivity. These include:

Chemical Hardness (η) and Softness (S): Derived from the HOMO-LUMO gap, hardness measures resistance to change in electron distribution. A large gap corresponds to a "hard" molecule, while a small gap indicates a "soft" molecule that is more reactive. biomedres.us

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Potential (μ): Relates to the escaping tendency of electrons from a stable system. rsc.org

These descriptors, calculated for numerous quinoline derivatives, help in understanding their stability and potential for chemical reactions. rsc.org

| DFT-Derived Property | Description | Predicted Characteristics for this compound |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. researchgate.net | Negative potential (red) expected near the quinoline nitrogen and carbonyl oxygen; positive potential (blue) near hydrogens. |

| Mulliken Charges | A method for estimating partial atomic charges. | Provides a quantitative view of electron distribution and identifies charge localization on specific atoms. |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | A larger HOMO-LUMO gap would imply greater hardness and stability. biomedres.us |

| Chemical Softness (S) | The reciprocal of hardness, indicating reactivity. | A smaller HOMO-LUMO gap would imply greater softness and higher reactivity. biomedres.us |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For flexible molecules like this compound, MD simulations provide invaluable insights into their conformational landscape, stability, and interactions within a biological or chemical environment, such as in a solvent. doi.orgresearchgate.net

In a typical MD simulation of a quinoline derivative, the molecule is placed in a simulated environment (e.g., a box of water molecules) and its trajectory is calculated over a set period, often in the nanosecond range. nih.govmdpi.com The stability of the molecule's conformation and its complex with other molecules can be assessed by analyzing several parameters from the simulation trajectory:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a molecule's atoms over time relative to a reference structure (usually the initial conformation). github.io A plateau in the RMSD plot over time suggests that the molecule has reached a stable conformation or equilibrium. doi.orggithub.io

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues around their average positions. github.io This helps to identify the more flexible or mobile regions of the molecule. nih.gov For this compound, the methyl ester group would likely show higher RMSF values compared to the rigid quinoline ring system.

MD simulations on various quinoline derivatives have been used to confirm the stability of ligand-protein complexes, showing how the ligand behaves within a binding pocket over time. nih.govresearchgate.net Such analyses reveal the dynamic nature of intermolecular interactions, like hydrogen bonds and π-π stacking, which are crucial for molecular recognition. nih.gov

| MD Simulation Parameter | Description | Application to Conformational Analysis |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic coordinates over time compared to a reference structure. github.io | Indicates the overall structural stability of the molecule during the simulation. A stable system shows a converging RMSD plot. doi.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. github.io | Identifies flexible regions of the molecule, such as the rotatable methyl ester group. |

| Radius of Gyration (RGyr) | A measure of the molecule's compactness. | Provides insight into conformational changes, such as folding or unfolding, over the simulation time. doi.org |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Reveals changes in the molecule's exposure to the solvent, which can be related to conformational changes. nih.gov |

In Silico Prediction of Spectroscopic Parameters

Computational methods offer a fast and reliable way to predict spectroscopic properties, which can aid in the structural characterization of novel compounds. mdpi.com DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the harmonic vibrational frequencies of the optimized molecular structure. nih.gov Studies on quinoline and its derivatives, such as quinoline-7-carboxaldehyde and 5,8-quinolinedione, have shown a good correlation between experimental FT-IR spectra and those calculated using DFT methods. nih.govmdpi.com For this compound, characteristic vibrational frequencies for the C=O stretching of the ester, C-F stretching, and various vibrations of the quinoline ring can be predicted and assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. While direct prediction is complex, computational analysis of similar compounds provides valuable reference data. For example, ¹H NMR spectra of fluoroquinolones like ciprofloxacin (B1669076) show concentration-dependent chemical shifts, particularly for aromatic protons, due to self-association phenomena. nih.gov Theoretical calculations have been successfully used to investigate changes in ¹⁹F NMR chemical shifts of ciprofloxacin upon interaction with biological targets, showing a significant shift of over 6 ppm, which highlights the sensitivity of the fluorine nucleus to its environment. mdpi.com

| Spectroscopic Parameter | Computational Method | Predicted Information for this compound |

| IR Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Prediction of characteristic peaks for C=O, C-F, C-N, and aromatic C-H vibrations. nih.govmdpi.com |

| ¹H NMR Chemical Shifts | GIAO method with DFT | Prediction of chemical shifts for aromatic protons on the quinoline ring and the methyl protons of the ester. |

| ¹³C NMR Chemical Shifts | GIAO method with DFT | Prediction of shifts for all carbon atoms, including the quinoline ring, carbonyl, and methyl carbons. |

| ¹⁹F NMR Chemical Shifts | GIAO method with DFT | Prediction of the fluorine chemical shift, which is highly sensitive to the molecular environment. mdpi.com |

Cheminformatics Approaches for Structural Feature Analysis

Cheminformatics employs computational methods to analyze large datasets of chemical compounds, enabling the development of models that relate chemical structure to physical properties or biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are key cheminformatics techniques. nih.gov

QSAR/QSPR Models: These models are built by finding a mathematical correlation between a set of calculated molecular descriptors and an observed property (e.g., antibacterial activity, toxicity, or boiling point). nih.govnih.gov For fluoroquinolone derivatives, QSAR studies have been crucial in identifying the structural features responsible for their antibacterial activity. nih.govnih.gov These models use molecular descriptors that encode steric, electronic, and hydrophobic properties.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide a three-dimensional perspective. tandfonline.com These methods generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.govmdpi.com

CoMFA calculates steric and electrostatic fields. tandfonline.com

CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed model. tandfonline.commdpi.com

| Cheminformatics Approach | Description | Potential Application for Analogues |

| Molecular Descriptors | Numerical values representing the chemical and physical characteristics of a molecule. google.come-bookshelf.de | Used as independent variables in QSAR/QSPR models to encode structural information. |

| 2D-QSAR | Correlates 2D structural descriptors with activity. | Can provide predictive models for properties like toxicity or antibacterial potency for a series of analogues. nih.govnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields to correlate structure with activity. tandfonline.comnih.gov | Generates contour maps to guide the design of new molecules with enhanced activity by highlighting favorable and unfavorable regions for substitution. mdpi.com |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features required for biological activity. | Can be used to screen databases for new compounds with similar features and potential activity. |

Role As a Synthetic Intermediate and Building Block in Medicinal Chemistry Research

Design and Synthesis of Novel Quinoline (B57606) Derivatives Utilizing Methyl 4-fluoroquinoline-8-carboxylate as a Precursor

The chemical structure of this compound is primed for derivatization, enabling chemists to systematically generate novel compounds. The fluorine atom at position 4 is a key feature, acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, to create new 4-substituted quinoline derivatives.

Simultaneously, the methyl ester at position 8 offers another site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form a diverse array of amides or other esters. This dual reactivity allows for a modular approach to synthesis. For instance, researchers can first perform a substitution at the C4 position and then modify the C8-ester, or vice-versa, to build complex molecules. This strategy is frequently employed in creating new potential therapeutic agents, such as anticancer and antimicrobial compounds, by functionalizing the carboxylic acid group of quinolones into derivatives like carbohydrazides. nih.gov The synthesis of 2,4-disubstituted quinoline analogues often involves multi-step routes that introduce chemical diversity through cross-coupling reactions on suitable precursors. nih.gov

Application in Combinatorial Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of structurally diverse compounds, known as a chemical library. nih.govacs.org These libraries are then screened for biological activity to identify promising "hit" or "lead" compounds. youtube.com this compound is an excellent scaffold for combinatorial library synthesis due to its two orthogonal points of diversification.

A typical combinatorial approach using this precursor would involve a split-pool or parallel synthesis strategy. youtube.comyoutube.com In a parallel synthesis setup, the core scaffold could be reacted with a set of 10 different amines at the C4 position in 10 separate reaction vessels. Following this step, the resulting 10 intermediates could each be reacted with a set of 10 different alcohols at the C8 position (after hydrolysis of the ester to the acid). This two-step process would efficiently generate a library of 100 unique compounds (10 x 10). This method allows for the systematic exploration of the chemical space around the quinoline core to discover novel compounds with desired biological activities. nih.gov The use of multi-component reactions in constructing such libraries is particularly valued for its efficiency and ability to access a broad chemical space with favorable synthesis accessibility. nih.gov

Contribution to Structure-Activity Relationship (SAR) Studies of Functionalized Quinoline Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. This compound serves as an invaluable tool for conducting such studies on the quinoline scaffold.

The table below illustrates the hypothetical impact of different substituents at the C4-position on the physicochemical properties of the resulting quinoline derivative, which in turn influences biological activity.

Table 1: Hypothetical SAR at the C4-Position of a Quinoline Scaffold

| Substituent at C4 | Potential Impact on Properties | Rationale |

|---|---|---|

| -F (Fluorine) | Serves as a reactive handle for SNAr; moderate lipophilicity. | The default state of the precursor, allowing for further derivatization. |

| -OR (Alkoxy) | Increases hydrogen bond acceptor capacity; modulates lipophilicity. | Can form key interactions with target residues; tunes solubility and permeability. |

| -NHR (Amine) | Increases basicity and hydrogen bond donor/acceptor capacity. | Can form critical salt bridges or hydrogen bonds, significantly impacting target affinity. nih.gov |

| -SR (Thioether) | Increases lipophilicity and polarizability. | Can engage in different types of non-covalent interactions with the target. |

The substituent at the C8 position plays a significant role in orienting the molecule within a binding pocket and can contribute directly to binding affinity and pharmacokinetic properties. researchgate.net The methyl ester of the precursor can be considered a pro-drug form, which may enhance cell permeability, with the active form being the carboxylate generated after in-vivo hydrolysis. In some quinoline derivatives, a carboxylic acid at a key position is a strict requirement for biological activity, often forming a salt bridge or critical hydrogen bond with a residue in the target enzyme, such as dihydroorotate (B8406146) dehydrogenase. nih.govnih.gov

Modification of the C8-ester to a library of amides, for example, introduces new hydrogen bond donors and acceptors, altering the molecule's interaction profile. This can lead to improved potency or selectivity. Studies on related quinoline-3-carboxylate derivatives have shown that converting the carboxylate to various amides can yield compounds with potent antiproliferative activity. nih.gov Furthermore, while the carboxylate group can be essential for high potency, its removal does not always eliminate biological activity, suggesting its role can be to modulate affinity rather than being an absolute requirement for any activity. wikipedia.org

The table below summarizes the general effects of modifying the functional group at the C8-position.

Table 2: Impact of Functional Group Modification at the C8-Position

| Functional Group at C8 | General Impact on Properties | Rationale |

|---|---|---|

| -COOCH₃ (Methyl Ester) | Good cell permeability; pro-drug potential. | The ester is generally more lipophilic than the acid, aiding membrane crossing. electronicsandbooks.com |

| -COOH (Carboxylic Acid) | Increased water solubility; strong H-bond donor/acceptor; potential for ionic interactions. | Can anchor the molecule in the active site through strong, specific interactions with target residues. nih.govnih.gov |

| -CONH₂ (Primary Amide) | Increased H-bonding capacity; reduced charge compared to acid. | Offers different spatial and electronic interactions compared to the carboxylate, potentially improving target affinity or selectivity. nih.gov |

| -CONHR (Secondary Amide) | Modulates lipophilicity and H-bonding; introduces steric bulk. | Allows for fine-tuning of pharmacokinetic properties and exploration of additional binding pockets. |

Mechanistic Research on Biological Interactions in Vitro Studies

Investigation of Molecular Target Interactions in Relevant Biological Systems (e.g., Enzyme Binding Assays)

While specific enzyme binding assays for Methyl 4-fluoroquinoline-8-carboxylate have not been reported, the broader class of fluoroquinolones, to which this compound belongs, has been studied extensively. The primary molecular targets for fluoroquinolone antibacterial agents are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.comnih.govfrontiersin.org

The established mechanism involves the inhibition of the ligase activity of these enzymes. frontiersin.org Fluoroquinolones bind to the enzyme-DNA complex and stabilize it, which prevents the re-ligation of cleaved DNA strands. nih.govfrontiersin.org This stabilization of the cleavage complex results in the accumulation of double-strand DNA breaks, which triggers a cascade of cellular events leading to bacterial cell death. nih.govfrontiersin.org

The interaction is mediated by a unique water-metal ion bridge, which involves a non-catalytic Mg²⁺ ion. nih.gov Key structural features of classic fluoroquinolones, such as the C4-keto and C3-carboxyl groups, are essential for coordinating this magnesium ion and interacting with amino acid residues in the enzyme's binding pocket. nih.gov It is important to note that this compound possesses a fluorine atom at the C4 position and a methyl carboxylate group at the C8 position. This structural deviation from classic antibacterial fluoroquinolones means its mode of interaction with bacterial topoisomerases is likely different and remains to be elucidated.

Beyond the canonical topoisomerase targets, other enzymes have been identified as potential targets for certain quinolone derivatives. For instance, some fluoroquinolones, such as levofloxacin (B1675101) and ofloxacin, have been shown to act as competitive inhibitors of urease, an enzyme crucial for the survival of certain pathogens like Helicobacter pylori. nih.gov

Table 1: Summary of Molecular Target Interactions for Related Quinolone Compounds

| Related Compound Class | Molecular Target | Mechanism of Interaction | Reference |

|---|---|---|---|

| Fluoroquinolones | Bacterial DNA Gyrase & Topoisomerase IV | Stabilization of the covalent enzyme-DNA cleavage complex, leading to double-strand DNA breaks. | mdpi.comnih.govfrontiersin.org |

| Levofloxacin, Ofloxacin | Urease | Competitive inhibition of enzyme activity. | nih.gov |

| Quinoline-4-carboxamides | Translation Elongation Factor 2 (PfEF2) | Inhibition of protein synthesis. | acs.org |

| Quinoline-4-carboxylic Acids | Signal Transducer and Activator of Transcription 3 (STAT3) | Inhibition of STAT3, leading to antitumor activity. | nih.gov |

Cellular Uptake and Distribution Studies in Model Systems

Specific studies detailing the cellular uptake and distribution of this compound are not available. However, general principles governing the transport of quinolone derivatives across cellular membranes can be discussed based on related compounds.

The cellular penetration of quinolones is highly dependent on their physicochemical properties, particularly lipophilicity and ionization state at physiological pH. rsc.orgnih.gov Many antibacterial fluoroquinolones are zwitterionic molecules, possessing both a basic amine (typically at the C7 position) and an acidic carboxylic acid group (at the C3 position). mdpi.com This zwitterionic nature influences their passage through the outer membrane of Gram-negative bacteria, which often occurs via water-filled porin channels. nih.gov

The structure of this compound differs significantly from these zwitterionic antibacterials. The presence of a methyl ester at the C8 position instead of a free carboxylic acid means the molecule is not acidic and cannot adopt a zwitterionic form. This esterification neutralizes a potential negative charge, rendering the molecule more lipophilic. An increase in lipophilicity has been correlated with enhanced membrane permeability and oral absorption rates in other quinolone series. rsc.org Therefore, it is plausible that this compound would cross biological membranes primarily via passive diffusion, driven by its increased lipophilicity, though this hypothesis requires experimental verification.

Biochemical Pathways Affected by the Compound (If Mechanistic Data Exists for Related Structures)

Given the absence of direct mechanistic data for this compound, this subsection outlines biochemical pathways known to be affected by structurally related quinoline (B57606) derivatives. The quinoline scaffold is versatile and has been shown to impact a variety of cellular processes.

DNA Synthesis and Repair: The most well-documented pathway affected by fluoroquinolone antibiotics is DNA replication. nih.govfrontiersin.org By inhibiting DNA gyrase and topoisomerase IV, these compounds directly interfere with DNA synthesis, leading to the arrest of the bacterial cell cycle and the induction of the SOS response, a global response to DNA damage. nih.gov

Apoptosis in Eukaryotic Cells: Certain quinoline derivatives have demonstrated the ability to induce programmed cell death (apoptosis) in mammalian cells, particularly cancer cells. For example, a related compound, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, was found to trigger apoptosis by activating initiator caspase-9 and executioner caspase-3. nih.gov This suggests a potential for quinolines with substituents at the C8 position to engage the intrinsic, or mitochondrial, pathway of apoptosis.

Protein Synthesis: While less common, some quinoline derivatives can affect protein synthesis. A series of quinoline-4-carboxamides, which are structurally distinct from the target compound, were discovered to have a novel mechanism of action, inhibiting the parasite translation elongation factor 2 (PfEF2). acs.org This finding illustrates that the quinoline core can be adapted to target cellular machinery beyond DNA metabolism.

Signal Transduction: The quinoline framework has also been implicated in the modulation of cellular signaling pathways. Certain quinoline-4-carboxylic acid derivatives have been identified as inhibitors of the STAT3 protein. nih.gov STAT3 is a key signal transducer involved in cell proliferation, survival, and differentiation, and its inhibition is a target for anticancer therapies.

Table 2: Biochemical Pathways Affected by Related Quinolone Structures

| Biochemical Pathway | Affected Process | Related Quinolone Class/Compound | Reference |

|---|---|---|---|

| DNA Synthesis and Repair | Inhibition of DNA replication and induction of the SOS response in bacteria. | Fluoroquinolones | nih.govfrontiersin.org |

| Apoptosis | Activation of caspase-9 and caspase-3 in eukaryotic cancer cells. | Ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | nih.gov |

| Protein Synthesis | Inhibition of translation elongation. | Quinoline-4-carboxamides | acs.org |

| Signal Transduction | Inhibition of STAT3 signaling. | Quinoline-4-carboxylic Acids | nih.gov |

Compound List

Emerging Research Perspectives and Future Directions

Development of Advanced Synthetic Methodologies for Related Compounds

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with several named reactions being fundamental to their preparation. iipseries.org A key method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction. wikiwand.comwikipedia.orgdrugfuture.com This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. wikiwand.com This method is particularly effective for anilines with electron-donating groups. wikiwand.com For the synthesis of compounds like Methyl 4-fluoroquinoline-8-carboxylate, a potential starting material would be a substituted aniline that leads to the desired 8-carboxylate functionality on the quinoline ring.

Modern advancements in synthetic chemistry offer opportunities to refine and improve upon these classical methods. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Gould-Jacobs reaction. ablelab.eu Other metal-catalyzed reactions, such as cobalt-catalyzed C-H amidation, are also being explored for the synthesis of 4-quinolone derivatives. rsc.org The development of novel synthetic routes is crucial for producing a diverse library of analogs of this compound, which is essential for comprehensive structure-activity relationship (SAR) studies. asm.orgmicrobiologyresearch.org

A recent synthesis of a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, highlights a modern approach that could be adapted. This synthesis started from 3,4-difluorophenyl isothiocyanate and dimethyl malonate, followed by alkylation. researchgate.net Such innovative strategies could be pivotal in creating novel derivatives of this compound with enhanced biological activities.

Exploration of Novel Biological Targets through Rational Design and Structural Modification

Rational drug design, guided by an understanding of structure-activity relationships, is a powerful approach to discovering novel biological targets and developing more effective therapeutic agents. mdpi.com For fluoroquinolones, SAR studies have revealed key structural features that influence their antibacterial activity and pharmacokinetic properties. asm.orgmicrobiologyresearch.orgnih.gov The presence and position of the fluorine atom, as well as the substituents at the N-1, C-7, and C-8 positions, are critical determinants of their biological effects. asm.orgoup.com

For this compound, the fluorine at the 4-position and the methyl carboxylate at the 8-position are distinguishing features. Halogen substitution at the C-8 position in some quinolones has been shown to enhance activity against gram-positive cocci. oup.com The ester functionality at C-8 also presents a site for modification to modulate properties like solubility and cell permeability.

Through rational design, new derivatives can be synthesized to probe interactions with various biological targets. For example, quinoline derivatives have been investigated as inhibitors of enzymes like DNA gyrase and topoisomerase IV, which are the primary targets of many fluoroquinolone antibiotics. oup.comscilit.com Additionally, quinoline-based compounds have been explored as inhibitors of other targets, including HIV reverse transcriptase and Pim-1 kinase, and as modulators of microRNA-21. nih.govnih.govnih.gov By systematically modifying the core structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify novel targets and elucidate the molecular mechanisms of action.

Integration of this compound in Prodrug Design and Delivery Research

Prodrug design is a valuable strategy for overcoming pharmaceutical and pharmacokinetic challenges, such as poor solubility, instability, or inadequate site-specific delivery. nih.gov The ester group in this compound makes it an ideal candidate for integration into prodrug research. Ester prodrugs are commonly used to mask polar carboxylic acids, thereby increasing lipophilicity and enhancing membrane permeability. researchgate.netnih.govscirp.org

A prodrug of a related fluoroquinolone, PA2808, was developed to improve water solubility for aerosol delivery. nih.govacs.org This prodrug was designed to be activated by alkaline phosphatase to release the active parent drug. nih.govacs.org Similarly, this compound could be considered a prodrug itself, which upon hydrolysis of the methyl ester in vivo, would release the corresponding carboxylic acid. This carboxylic acid could be the active form of the drug.

Furthermore, the quinoline nucleus can be incorporated into more complex prodrug systems. For instance, N-alkoxyquinoline prodrugs have been designed to release the active quinoline drug upon one-electron reduction. rsc.org Ester prodrugs of other carboxylic acid-containing drugs have been shown to enhance brain permeability. nih.gov Research into different ester formulations of the 8-carboxy functional group could lead to improved bioavailability and targeted delivery to specific tissues or organs. nih.govdiva-portal.org

Advanced Computational Approaches for Structure-Based Drug Design and Mechanistic Prediction

Computational methods are indispensable tools in modern drug discovery, accelerating the design and development of new therapeutic agents. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely used to understand the interactions between small molecules and their biological targets. nih.govwisdomlib.orgscholarsresearchlibrary.comajptonline.comacarindex.comresearchgate.net

For quinoline derivatives, QSAR studies have been employed to correlate structural properties with various biological activities, including antitubercular and anticancer effects. mdpi.comscholarsresearchlibrary.com These models can predict the activity of novel compounds and guide the synthesis of more potent analogs. Molecular docking studies can provide insights into the binding modes of quinoline derivatives with their target proteins, such as DNA gyrase, helping to rationalize their biological activity and guide further structural modifications. scilit.comnih.govajptonline.comresearchgate.netrsc.orgmdpi.com

In the context of this compound, computational approaches can be used to:

Predict Biological Activity: Develop QSAR models based on a library of related compounds to predict the potential therapeutic applications of this compound.

Identify Potential Targets: Use reverse docking approaches to screen for potential protein targets.

Optimize Lead Compounds: Employ molecular dynamics simulations to study the stability of the ligand-protein complex and refine the design of more potent inhibitors. rsc.org

These in silico methods, when used in conjunction with experimental studies, can significantly streamline the drug discovery process.

Collaborative Research Opportunities in Interdisciplinary Fields

The development of new therapeutics is an increasingly collaborative endeavor, often requiring expertise from multiple scientific disciplines. nih.govcollaborativedrug.comoup.comyoutube.com The study of heterocyclic compounds, including quinolines, benefits greatly from interdisciplinary approaches that combine organic synthesis, medicinal chemistry, pharmacology, computational chemistry, and biology. openaccessjournals.comnih.govopenmedicinalchemistryjournal.comanjs.edu.iq

For a compound like this compound, collaborative research can open up new avenues for discovery and development. Potential areas for interdisciplinary collaboration include:

Academia-Industry Partnerships: Academic labs can focus on fundamental research, such as developing novel synthetic methods and exploring mechanisms of action, while industry partners can provide resources for high-throughput screening, preclinical development, and clinical trials. collaborativedrug.comco-add.org

Open Drug Discovery Initiatives: Platforms like the Community for Open Antimicrobial Drug Discovery (CO-ADD) provide opportunities for researchers to screen their compounds for antimicrobial activity, fostering a collaborative environment to tackle challenges like antibiotic resistance. co-add.org

Integration of 'Omics' Technologies: Collaborations with experts in genomics, proteomics, and metabolomics can help to identify novel drug targets and understand the systemic effects of quinoline derivatives.

Predictive Modeling Collaborations: Partnering with computational scientists can enable the use of advanced machine learning and AI-driven approaches to predict the activity and toxicity of new compounds with greater accuracy. nih.gov

By fostering these collaborative relationships, the full therapeutic potential of this compound and its derivatives can be more effectively explored and realized.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-fluoroquinoline-8-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of substituted anilines with fluorinated acrylates, followed by esterification. For example, describes late-stage diversification at the 8-position of quinoline derivatives using multiparallel amenable syntheses, suggesting the use of morpholine and piperazine groups to modify reactivity . highlights the importance of controlling chlorination and carboxylation steps in analogous compounds, which can guide optimization of fluorination conditions (e.g., using HF-pyridine or Selectfluor® reagents) . Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : NMR is critical for confirming fluorine substitution patterns, while and NMR resolve quinoline ring proton environments (e.g., deshielded protons at C-2/C-4) .

- X-ray Crystallography : Use SHELXL for refinement (as in ) to resolve structural ambiguities, particularly for fluorine positioning . demonstrates R factors <0.05 for similar compounds, ensuring high precision .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) and ESI+ mode for molecular ion detection .

Q. What safety protocols are essential when handling fluorinated quinoline derivatives?

- Methodology : Fluorinated compounds require stringent safety measures due to potential toxicity. recommends:

- Use of PPE (nitrile gloves, polycarbonate safety goggles).

- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Neutralize waste with calcium carbonate before disposal to mitigate fluoride ion release .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular structures of this compound derivatives?

- Methodology : X-ray diffraction paired with SHELXL refinement ( ) can distinguish between isomeric forms or confirm fluorine positioning. For example, achieved a data-to-parameter ratio of 13.6 and mean C–C bond accuracy of 0.003 Å, critical for validating planar quinoline systems . ORTEP-3 ( ) provides graphical visualization of thermal ellipsoids to assess positional disorder, which is common in fluorinated aromatics .

Q. What strategies improve the reproducibility of synthetic yields in fluorinated quinoline carboxylates?

- Methodology :

- Control Moisture : Fluorination reactions are moisture-sensitive; use anhydrous solvents and molecular sieves.

- Catalyst Screening : suggests testing Pd/C, CuI, or organocatalysts for coupling reactions to optimize yields .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., ester carbonyl peaks at ~1700 cm) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?

- Methodology :

- Functional Group Variation : Modify the 4-fluoro and 8-carboxylate groups (e.g., replace methyl ester with ethyl or tert-butyl) to assess pharmacokinetic effects, as shown in for trifluoromethyl analogs .

- Biological Assays : Pair synthetic derivatives with enzyme inhibition assays (e.g., kinase or protease targets) and correlate IC values with computational docking results (AutoDock Vina) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Methodology :

- HPLC-DAD/ELSD : Use diode-array detection (DAD) to identify UV-active impurities (λ = 254 nm for quinoline cores) and evaporative light scattering (ELSD) for non-UV-active byproducts .

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via UPLC-QTOF-MS with electrospray ionization in positive ion mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.